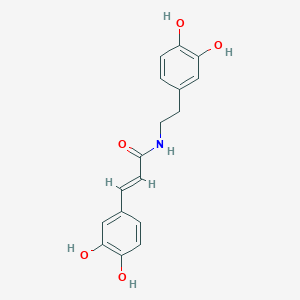

(E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide

Vue d'ensemble

Description

P-coumaric acid derivative 2 is a modified form of p-coumaric acid, a naturally occurring hydroxy derivative of cinnamic acid. P-coumaric acid is widely distributed in the plant kingdom and is found in various fruits, vegetables, and cereals. The derivative 2 is synthesized to enhance certain properties of the parent compound, making it more effective for specific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-coumaric acid derivative 2 typically involves the modification of the p-coumaric acid structure through the addition of functional groups. One common method is the Fischer esterification, where p-coumaric acid is reacted with alcohols in the presence of an acid catalyst to form esters . Another method involves the oxidation of p-coumaric acid using hypervalent iodine reagents such as PIDA or PIFA .

Industrial Production Methods: Industrial production of p-coumaric acid derivative 2 may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: P-coumaric acid derivative 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Hypervalent iodine reagents such as PIDA or PIFA.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Amides, esters, and other functionalized derivatives.

Applications De Recherche Scientifique

The compound exhibits several biological activities that make it suitable for various applications:

-

Tyrosinase Inhibition :

- It is a potent inhibitor of tyrosinase, an enzyme involved in melanin production. The IC50 value for this activity is approximately 1.5 µM, indicating strong inhibitory potential.

-

Dopamine Hydroxylase and Catechol-O-Methyltransferase Inhibition :

- The compound inhibits enzymes critical for catecholamine biosynthesis and metabolism, suggesting potential uses in treating neurological disorders.

Pharmaceutical Development

The compound's ability to inhibit key enzymes positions it as a candidate for drug development in the following areas:

- Dermatology : Due to its tyrosinase inhibition properties, it can be explored for use in skin lightening products or treatments for hyperpigmentation disorders.

- Neurology : Its effects on dopamine hydroxylase and catechol-O-methyltransferase suggest potential applications in managing conditions such as Parkinson’s disease or depression.

Research Applications

The compound serves as a valuable research tool in several domains:

- Biochemical Studies : It can be utilized to investigate the mechanisms of enzyme inhibition and the metabolic pathways of catecholamines.

- Cell Culture Experiments : Its effects on cell viability and proliferation can be studied using various cancer cell lines, including MCF-7 cells, to assess its antitumor potential .

Data Table: Summary of Biological Activities

| Activity | Target Enzyme | IC50 Value (µM) | Potential Application |

|---|---|---|---|

| Tyrosinase Inhibition | Tyrosinase | 1.5 | Skin lightening products |

| Dopamine Hydroxylase Inhibition | Dopamine Hydroxylase | Not specified | Neurological disorders |

| Catechol-O-Methyltransferase Inhibition | Catechol-O-Methyltransferase | Not specified | Neurological disorders |

Case Study 1: Tyrosinase Inhibition

A study demonstrated that (E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide effectively inhibited tyrosinase activity in vitro. The researchers observed a significant reduction in melanin production in cultured melanocytes treated with the compound, indicating its potential as a skin depigmentation agent.

Case Study 2: Neurological Effects

In another study focusing on neurological applications, the compound was tested on animal models exhibiting symptoms similar to Parkinson's disease. Results indicated that administration of the compound led to improved motor functions and increased levels of dopamine in the brain, suggesting its role as a neuroprotective agent.

Mécanisme D'action

The mechanism of action of p-coumaric acid derivative 2 involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

- Cinnamic Acid

- Ferulic Acid

- Sinapic Acid

- Caffeic Acid

- 5-Hydroxyferulic Acid

P-coumaric acid derivative 2 stands out due to its unique combination of bioactive properties, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

(E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide, a compound featuring two 3,4-dihydroxyphenyl moieties connected by an acrylamide linkage, has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its synthesis, characterization, and biological effects, particularly focusing on its antitumor and antimicrobial properties.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 3,4-dihydroxyphenethylamine with appropriate acrylamide derivatives. The compound's structure has been characterized using techniques such as X-ray crystallography and NMR spectroscopy, confirming the presence of multiple hydrogen bonding sites that may contribute to its biological activity .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives containing the 3,4-dihydroxyphenyl structure showed promising results against various cancer cell lines, including MCF-7 breast cancer cells. These compounds were found to induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis induction |

| Compound B | HeLa | 10.0 | ROS generation |

| This compound | MCF-7 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to antitumor properties, the compound has shown antimicrobial activity against various pathogens. Studies suggest that the phenolic groups within the structure can disrupt microbial cell membranes and generate reactive oxygen species (ROS), leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | ROS generation |

| Candida albicans | 128 µg/mL | Cell wall synthesis inhibition |

Case Studies

- Antitumor Efficacy in Vivo : A recent study evaluated the in vivo efficacy of a closely related compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting the potential use of these compounds as therapeutic agents in oncology .

- Antimicrobial Coatings : Research into polymeric coatings incorporating phenolic compounds similar to this compound demonstrated effective antimicrobial properties on surfaces used in medical devices. These coatings significantly reduced bacterial adhesion and biofilm formation .

Propriétés

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMGGLPUXCKRGT-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-49-4 | |

| Record name | N-Caffeoyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CAFFEOYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM1G2VY70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.